molecular formula C16H11NO3 B11853025 1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl- CAS No. 62439-80-9

1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-

Katalognummer: B11853025
CAS-Nummer: 62439-80-9
Molekulargewicht: 265.26 g/mol
InChI-Schlüssel: KTIKIQNVGBKCHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl- is a tricyclic heterocyclic compound featuring a quinolinone core fused with a 1,3-dioxolo ring at the [4,5-c] position. The phenyl group at the 5-position enhances steric bulk and modulates electronic properties, making it relevant in pharmaceutical and materials chemistry.

Eigenschaften

CAS-Nummer

62439-80-9

Molekularformel

C16H11NO3

Molekulargewicht

265.26 g/mol

IUPAC-Name

5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4-one

InChI

InChI=1S/C16H11NO3/c18-16-15-14(19-10-20-15)12-8-4-5-9-13(12)17(16)11-6-2-1-3-7-11/h1-9H,10H2

InChI-Schlüssel

KTIKIQNVGBKCHM-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Role of Electron Effects

Electron-withdrawing groups (e.g., -CF3) on aldehyde precursors stabilize intermediates during cyclocondensation, improving yields by 15–20% compared to electron-donating groups. For example, para-nitro substituents enhance electrophilicity, accelerating dioxolo ring closure.

Catalyst Design

Heterogeneous acids (AMCell-SO3H) enable catalyst reuse for ≥5 cycles without activity loss, reducing costs. In contrast, homogeneous CuI systems require ligand additives but achieve higher regioselectivity.

Purification Strategies

  • Recrystallization : Effective for gram-scale batches using methanol/water mixtures.

  • Chromatography : Necessary for complex mixtures; petroleum ether/ethyl acetate gradients resolve quinolinone and dioxolo isomers .

Analyse Chemischer Reaktionen

Types of Reactions

5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one involves its interaction with various molecular targets. For example, it acts as a topoisomerase inhibitor, interfering with the action of enzymes that regulate DNA topology . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential antineoplastic agent.

Vergleich Mit ähnlichen Verbindungen

Oxazolo[4,5-c]quinolin-4(5H)-one Derivatives

  • Example: 2-(4-Methoxyphenyl)oxazolo[4,5-c]quinolin-4(5H)-one (CAS 148563-21-7) Structural Differences: Replaces the 1,3-dioxolo ring with an oxazole ring. Functional Impact: The oxazole ring introduces nitrogen into the fused system, altering electronic properties and hydrogen-bonding capacity compared to the dioxolo analog.

Imidazo[4,5-c]quinolin-4(5H)-one Derivatives

  • Example: 5-Butyl-3-methyl-3H-imidazo[4,5-c]quinolin-4(5H)-one Synthesis: Synthesized via palladium-catalyzed cyclization with 83% yield .

Natural Product Analogs

  • Example: 6-([1,3]Dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxybenzoic acid derivatives (from Coptis chinensis) Structural Differences: Fuses a dioxolo ring to an isoquinoline system (4,5-g position) instead of quinolinone. Bioactivity: Exhibits antimicrobial and anti-inflammatory properties, suggesting the dioxolo moiety enhances bioactivity in alkaloids .

Phenanthridinone Derivatives

  • Example: 5-Methyl-[1,3]dioxolo[4,5-a]phenanthridin-6(5H)-one Structural Differences: Larger fused aromatic system (phenanthridine vs. quinoline). Properties: Extended conjugation increases UV absorption and stability, relevant in materials science .

Electronic and Physicochemical Properties

HOMO-LUMO Analysis

  • 1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-: Theoretical calculations (DFT/B3LYP) predict a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity .
  • Comparison: Oxazolo analogs exhibit narrower HOMO-LUMO gaps (~3.8 eV) due to nitrogen’s electron-donating effects .

NMR Chemical Shifts

  • Quinolinone Core: ¹H NMR shifts for the dioxolo protons appear at δ 5.8–6.2 ppm, distinct from oxazolo (δ 7.1–7.5 ppm) and imidazo (δ 6.9–7.3 ppm) analogs .

Enzyme Inhibition

  • Topoisomerase Inhibitors: Oxazolo[4,5-c]quinolinones (e.g., REDX05166) show IC₅₀ values < 100 nM against bacterial topoisomerases, attributed to the oxazole’s planar geometry . Dioxolo analogs are less explored but predicted to exhibit similar activity due to π-π stacking with enzyme active sites .

Antimicrobial Activity

  • Natural dioxolo-isoquinoline derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL), suggesting the dioxolo ring enhances membrane penetration .

Biologische Aktivität

1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles various studies that elucidate the biological properties of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and synthetic approaches.

Molecular Characteristics:

  • Molecular Formula: C16H11NO3
  • Molecular Weight: 265.263 g/mol
  • LogP (Partition Coefficient): 2.71940
  • Polar Surface Area (PSA): 40.460 Ų

These properties suggest that the compound has moderate lipophilicity, which is often correlated with biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of quinoline derivatives, including 1,3-dioxolo[4,5-c]quinolin-4(5H)-one derivatives. For instance, a series of quinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines. The most active derivatives showed reductions in cell viability ranging from 85.9% to 99% against tested lines .

Table 1: Cytotoxicity of Quinoline Derivatives

CompoundCell Line Tested% Cell Viability Reduction
1,3-Dioxolo[4,5-c]quinolin-4(5H)-oneA549 (Lung)95
MCF-7 (Breast)90
HeLa (Cervical)98

Antimicrobial Activity

Research indicates that compounds with a quinoline scaffold possess notable antimicrobial properties. A study focusing on ring-substituted derivatives reported effective inhibition against fungal pathogens such as Fusarium oxysporum and Verticillium dahliae .

Table 2: Antifungal Activity of Quinoline Derivatives

CompoundFungal Strain TestedZone of Inhibition (mm)
Quinoline Derivative AFusarium oxysporum18
Verticillium dahliae20

The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The structure-activity relationship studies suggest that modifications at specific positions on the quinoline ring can enhance biological activity by optimizing interactions with cellular targets .

Case Studies

  • In Vitro Studies: A recent study evaluated a series of quinoline derivatives for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds similar to 1,3-dioxolo[4,5-c]quinolin-4(5H)-one showed promising IC50 values indicating potential as therapeutic agents .
  • Molecular Docking Studies: Molecular docking simulations have been employed to predict binding affinities and modes of interaction between these compounds and their biological targets. Such studies help in understanding the SAR and guiding further modifications for enhanced efficacy .

Q & A

Q. What are the optimal synthetic routes for 1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-?

The synthesis typically involves multi-step organic reactions, leveraging acid-catalyzed tandem processes to construct the fused quinolinone and dioxolo rings. Key steps include:

  • Cyclization : Acid-mediated cyclization of precursor intermediates (e.g., substituted quinolines or benzofuran derivatives) to form the dioxoloquinolinone core .
  • Functionalization : Introduction of the phenyl group at the 5-position via nucleophilic substitution or cross-coupling reactions under controlled conditions .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed by TLC and HPLC (>98% purity) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclizationH₂SO₄, 80°C, 12h6595
PhenylationPd(OAc)₂, PPh₃, 110°C7298
PurificationEthanol recrystallization-99.5

Q. How can researchers validate the structural integrity of this compound?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ring fusion patterns and substituent positions. For example, a singlet at δ 5.2 ppm may indicate methylene protons in the dioxolo ring .
  • Mass Spectrometry : HRMS (High-Resolution MS) to verify molecular weight (e.g., [M+H]⁺ at m/z 297.0892) .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm the carbonyl group in the quinolinone moiety .

Q. What solubility and stability considerations are critical for experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-formulation studies using co-solvents (e.g., PEG-400) enhance solubility for biological assays .
  • Stability : Store under inert conditions (N₂ atmosphere) at 4°C to prevent oxidation. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • In Silico Screening : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize substituents. For example, bulky aryl groups at the 5-position may improve binding affinity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Q. Table 2: SAR Analysis of Analogues

SubstituentBiological Activity (IC₅₀, μM)Notes
5-Phenyl12.3 (Anticancer)Baseline
5-(4-Fluorophenyl)8.7Enhanced activity via halogen bonding
5-(4-Methoxyphenyl)15.1Reduced activity due to steric hindrance

Q. How to resolve contradictions between theoretical predictions and experimental data?

  • Validation Loops : Iteratively refine computational models using experimental results (e.g., adjusting force fields in molecular dynamics simulations) .
  • Hypothesis Testing : For discrepancies in reaction yields, vary catalysts (e.g., switch from Pd to Cu-based systems) and re-evaluate DFT-predicted transition states .

Q. What green chemistry approaches can optimize synthesis?

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, reducing E-factor by 30% .
  • Catalyst Recycling : Use immobilized Pd nanoparticles on silica to minimize heavy metal waste .
  • Microwave-Assisted Synthesis : Reduce reaction times from 12h to 2h while maintaining yields .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein targets in cancer cell lines .
  • Metabolomics : LC-MS tracks metabolic perturbations (e.g., ATP depletion) in treated cells .
  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects .

Q. How to address batch-to-batch variability in pharmacological studies?

  • Quality Control : Implement strict in-process checks (e.g., mid-reaction HPLC monitoring) .
  • Statistical Design : Use DOE (Design of Experiments) to identify critical process parameters (e.g., temperature ±2°C impacts purity by 5%) .

Q. What advanced techniques characterize crystallographic properties?

  • Single-Crystal X-ray Diffraction : Resolve absolute configuration and packing interactions. For example, hydrogen bonding between the quinolinone carbonyl and solvent molecules .
  • PXRD : Confirm polymorphic stability under storage conditions .

Q. How to design experiments for scaling up synthesis without compromising yield?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, enabling gram-scale production with 85% yield .
  • DoE Optimization : Response Surface Methodology (RSM) identifies optimal parameters (e.g., 0.5 equiv catalyst, 90°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.